4,6-Dichloro-N-methylpyridazine-3-carboxamide
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Overview
Description
4,6-Dichloro-N-methylpyridazine-3-carboxamide is a chemical compound with the molecular formula C6H5Cl2N3O and a molecular weight of 206.03 g/mol . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a pyridazine ring, along with a carboxamide functional group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,6-Dichloro-N-methylpyridazine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of the compound.
Scientific Research Applications
4,6-Dichloro-N-methylpyridazine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-methylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .
Comparison with Similar Compounds
4,6-Dichloro-N-methylpyridazine-3-carboxamide can be compared with other similar compounds such as:
3,6-Dichloro-4-methylpyridazine: This compound has a similar structure but lacks the carboxamide group, which may result in different chemical and biological properties.
3,6-Dichloropyridazine: Another related compound that differs in the position of the chlorine atoms and the absence of the methyl group.
Properties
IUPAC Name |
4,6-dichloro-N-methylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O/c1-9-6(12)5-3(7)2-4(8)10-11-5/h2H,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLSUFLTCCJFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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